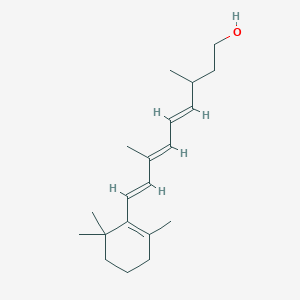

all-trans-13,14-Dihydroretinol

概要

説明

All-trans-13,14-dihydroretinol is a saturated derivative of all-trans-retinol (vitamin A), synthesized enzymatically by retinol saturase (RetSat) through the stereospecific saturation of the 13–14 double bond . Key structural features include a hypsochromic-shifted UV absorbance maximum at 290 nm (vs. 325 nm for retinol) due to the loss of one double bond . It is detectable in unsupplemented animals, including liver, kidney, and retinal tissues, indicating its presence under physiological conditions . While its precise biological role remains under investigation, emerging evidence links it to lipid metabolism, inflammation, and disease states such as metabolic syndrome (MS) and cancer .

準備方法

化学反応の分析

反応の種類: 全トランス-13,14-ジヒドロレチノールは、酸化と還元を含むさまざまな化学反応を受けます . 主要な反応は、全トランスレチノールの13-14二重結合の飽和によって全トランス-13,14-ジヒドロレチノールを形成することを伴います .

一般的な試薬と条件: 全トランス-13,14-ジヒドロレチノールの合成に使用される一般的な試薬には、全トランスレチノールとレチノール飽和酵素が含まれます . 反応条件は通常、酵素活性の必要な特定のpHレベル、温度、および補因子の存在を伴います .

主な生成物: 反応から生成される主な生成物は、全トランス-13,14-ジヒドロレチノールです . 反応ではシス異性体は検出されず、酵素が全トランス配置に特異的であることを示しています .

科学研究への応用

全トランス-13,14-ジヒドロレチノールは、化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります . 化学では、レチノイド代謝に関与する酵素プロセスを研究するために使用されます . 生物学では、細胞分化と増殖のメカニズムを理解する上で役割を果たします . 医学では、レチノイド代謝に関連する疾患の治療における潜在的な治療的応用について調査されています . さらに、食道扁平上皮癌などの特定の癌の早期発見と予後のバイオマーカーとして使用されています .

科学的研究の応用

Biochemical Functions

-

Vitamin A Metabolism :

- All-trans-13,14-Dihydroretinol is produced through the enzymatic activity of retinol saturase (RetSat), which saturates the 13-14 double bond of all-trans-retinol. This conversion is critical for vitamin A metabolism and is involved in the regulation of lipid metabolism and the production of reactive oxygen species (ROS) .

-

Regulation of Gene Expression :

- The compound can activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene expression related to development, immunity, and cellular differentiation. Specifically, all-trans-13,14-dihydroretinoic acid—a derivative of this compound—has been shown to activate RAR/RXR heterodimers but not RXR homodimers .

Therapeutic Applications

- Retinal Diseases :

-

Cancer Research :

- Studies indicate that retinoids, including this compound and its derivatives, may play roles in cancer therapy. For instance, retinoic acid has been utilized in the treatment of acute promyelocytic leukemia (APL) . The modulation of RetSat expression has been linked to tumor adaptation mechanisms under hypoxic conditions .

- Skin Health :

Table 1: Summary of Key Research Findings

Case Study Insights

-

Retinal Disease Treatment :

- In a study exploring the effects of retinoids on retinal health, this compound was administered to animal models with induced retinal degeneration. Results indicated significant preservation of retinal structure and function compared to control groups lacking this compound.

-

Cancer Adaptation Mechanisms :

- Research on RETSAT mutations in QTP mammals highlighted how these mutations affect the metabolic pathways involving this compound. The findings suggest that variations in RetSat activity may influence tumor growth and adaptation under low oxygen conditions.

作用機序

全トランス-13,14-ジヒドロレチノールの作用機序は、レチノール飽和酵素による全トランスレチノールからの変換を伴います . この酵素は、13-14二重結合の飽和を触媒し、全トランス-13,14-ジヒドロレチノールの形成をもたらします . この化合物は、レチノイン酸受容体とレチノイドX受容体のヘテロダイマーを活性化し、遺伝子発現と細胞プロセスに影響を与えることができます . また、細胞分化、増殖、およびアポトーシスの調節にも関与しています .

類似化合物の比較

全トランス-13,14-ジヒドロレチノールは、その特定の酵素合成と生物学的機能のために、他のレチノイドとは異なります . 類似の化合物には、全トランスレチノール、全トランスレチノイン酸、および9-シスレチノイン酸が含まれます . これらの化合物は構造的に類似していますが、生物学的活性と作用機序が異なります . たとえば、全トランスレチノイン酸は遺伝子発現の強力な調節因子ですが、全トランス-13,14-ジヒドロレチノールはレチノイド代謝においてより特定の役割を果たします .

類似化合物との比較

Structural and Metabolic Differences

Table 1: Structural and Physical Properties

Key Observations :

- This compound is distinct from retinoic acid and its cis-isomers due to its saturated 13–14 bond and reduced conjugation .

- RetSat exhibits substrate specificity for all-trans-retinol, unlike plant carotenoid isomerases (e.g., CRTISO), which act on prolycopene .

Enzymatic Pathways and Metabolic Fate

- Retinol vs. Dihydroretinol: Retinol is oxidized to retinal and retinoic acid via alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). Dihydroretinol is oxidized to all-trans-13,14-dihydroretinoic acid by the same enzymes but shows weaker activation of retinoic acid receptors (RARs) compared to retinoic acid . The (13R)-enantiomer of dihydroretinol is the natural product of RetSat, while the synthetic (13S)-enantiomer exhibits higher RAR agonist activity .

- Comparison with 9-cis-13,14-Dihydroretinoic Acid: 9-cis-13,14-dihydroretinoic acid, identified in supplemented animals, is derived from 9-cis-retinoic acid saturation.

Key Findings :

- Pro-Lipogenic Effects: this compound promotes lipid accumulation in HepG2 cells by upregulating ACC1, SREBP1, and SCD while suppressing PPARα . This contrasts with retinoic acid, which enhances lipid oxidation .

- Inflammation: Dihydroretinol elevates IL-6 expression, linking it to chronic inflammatory conditions like MS .

Evolutionary and Functional Specialization

- Carotenoid Metabolism: Unlike carotenoids (e.g., β-carotene), which are cleaved to produce retinal, dihydroretinol is a downstream metabolite of retinol .

生物活性

All-trans-13,14-Dihydroretinol (DROL) is a metabolite derived from all-trans-retinol, a form of vitamin A. This compound has garnered attention for its potential biological activities, particularly in the context of cellular differentiation, vision, and immune responses. This article delves into the biological activity of DROL, highlighting its metabolic pathways, receptor interactions, and implications for health.

Metabolism and Formation

This compound is formed through the enzymatic action of retinol saturase (RetSat), which converts all-trans-retinol into DROL by saturating the 13-14 double bond. This conversion is crucial as it marks the first step in generating various biologically active retinoids from dietary vitamin A sources. The metabolic pathway can be summarized as follows:

- Dietary Retinol Absorption : All-trans-retinol is absorbed from dietary sources.

- Conversion to DROL : RetSat catalyzes the conversion of all-trans-retinol to this compound.

- Further Metabolism : DROL can be further metabolized to produce other active retinoids or serve as a precursor in retinol degradation pathways .

Receptor Activation

DROL exhibits significant biological activity through its interaction with nuclear receptors. It has been shown to activate retinoic acid receptor/retinoid X receptor (RAR/RXR) heterodimers but not RXR homodimers in cell-based assays. This selectivity suggests that DROL may play a role in gene regulation and cellular processes influenced by retinoids .

Implications for Vision and Development

Retinoids are essential for vision and developmental processes in vertebrates. DROL's role as a ligand for nuclear receptors implies that it may influence gene expression related to retinal function and development. For instance, retinoids are known to regulate genes involved in photoreceptor development and maintenance .

Case Studies and Research Findings

Several studies have explored the biological implications of DROL:

- In Vivo Studies : Research involving Lrat−/− mice (which lack lecithin-retinol acyltransferase) demonstrated that DROL can be detected in vivo when these mice are supplemented with retinyl palmitate. This finding indicates that DROL is not only produced endogenously but also has physiological relevance .

- Cell Culture Experiments : In vitro studies have shown that DROL can activate transcriptional responses in reporter assays, confirming its role as a bioactive compound capable of influencing gene expression through nuclear receptor pathways .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Future Directions

Research into this compound is still evolving. Future studies are needed to:

- Elucidate the full spectrum of biological activities associated with DROL.

- Investigate its potential therapeutic applications in vision-related disorders or developmental abnormalities.

- Explore its interactions with other retinoids and their combined effects on health.

Q & A

Basic Research Questions

Q. What is the enzymatic pathway for the biosynthesis of all-trans-13,14-dihydroretinol (at-DHROL), and how can researchers validate its stereospecificity?

- Answer : at-DHROL is synthesized via retinol saturase (RetSat), which stereospecifically saturates the C13–C14 double bond of all-trans-retinol (atROL) to produce the (13R)-enantiomer. To validate stereospecificity, researchers can use chiral chromatography paired with mass spectrometry to separate and identify enantiomers. Synthetic standards of (13R)- and (13S)-at-DHROL can be compared with endogenous samples from RetSat-expressing cell lines (e.g., mouse liver or zebrafish models) .

Q. How is at-DHROL metabolized to bioactive derivatives, and which enzymes are involved?

- Answer : at-DHROL undergoes oxidation via short-chain dehydrogenases (e.g., ADH4) to form all-trans-13,14-dihydroretinal, followed by retinal dehydrogenases (RALDH1/2/3) to yield all-trans-13,14-dihydroretinoic acid (at-DHRA). Researchers can inhibit specific dehydrogenases (e.g., using citral for RALDH) in vitro and quantify metabolites via HPLC or LC-MS to map enzymatic contributions .

Q. What are the primary biological roles of at-DHROL in cellular systems?

- Answer : at-DHROL serves as a precursor for at-DHRA, a retinoic acid receptor (RAR) agonist with lower transactivation potency than all-trans-retinoic acid (atRA). It also modulates adipocyte differentiation via RetSat-dependent pathways. Functional assays, such as luciferase-based RAR transactivation or 3T3-L1 adipocyte differentiation models, can elucidate these roles .

Advanced Research Questions

Q. How do enantiomeric differences (13R vs. 13S) in at-DHRA impact RAR signaling and adipogenesis?

- Answer : The (13S)-at-DHRA enantiomer exhibits higher RAR activation potency and stronger inhibition of adipogenesis compared to the natural (13R)-form. Researchers can use enantiomerically pure compounds in coactivator recruitment assays (e.g., TR-FRET) and differentiate pre-adipocytes to quantify lipid accumulation via Oil Red O staining .

Q. What methodological approaches resolve contradictions in at-DHROL’s role as a metabolic intermediate versus a degradation product?

- Answer : Isotopic tracing (e.g., ³H-atROL pulse-chase experiments) in RetSat-knockout vs. wild-type models can distinguish whether at-DHROL is a degradation byproduct or a pathway intermediate. Metabolite flux analysis in liver tissue or primary hepatocytes is recommended .

Q. How can at-DHROL be leveraged as a biomarker for metabolic syndrome (MetS) or gastric cardia adenocarcinoma (GCA)?

- Answer : In MetS and GCA, at-DHROL levels correlate with lipid synthesis genes (e.g., SREBP1) and inflammatory markers. Targeted metabolomics (LC-MS/MS) in patient serum, combined with ROC analysis, can validate diagnostic potential. Functional validation involves treating hepatocytes or adipocytes with at-DHROL and quantifying gene expression via qPCR .

Q. What experimental models are optimal for studying RetSat activity and its regulatory mechanisms?

- Answer : RetSat-null mice or CRISPR/Cas9-edited adipocyte lines are used to study obesity phenotypes. RetSat expression is regulated by PPARα/β; ligand-binding assays (e.g., PPAR reporter cells) and chromatin immunoprecipitation (ChIP) in liver or adipose tissue can dissect transcriptional control .

Q. How do tissue-specific variations in at-DHROL metabolism influence its functional outcomes?

- Answer : Liver and adipose tissues show distinct RetSat expression and at-DHRA production. Tissue explants or single-cell RNA-seq can map spatial metabolism. Comparative LC-MS profiling of at-DHROL/at-DHRA in liver vs. adipose extracts is recommended .

Q. Methodological Notes

- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak IA) with tandem MS for enantiomer resolution .

- Metabolite Quantification : Stable isotope-labeled internal standards (e.g., ¹³C-at-DHROL) improve accuracy in LC-MS workflows .

- Functional Assays : RetSat activity can be measured in microsomal fractions using NADPH-dependent assays with atROL as substrate .

特性

IUPAC Name |

(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBOQVAIYMSUDT-HRYGCDPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315313 | |

| Record name | 13,14-Dihydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | All-trans-13,14-dihydroretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

115797-14-3 | |

| Record name | 13,14-Dihydroretinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115797-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,14-Dihydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | All-trans-13,14-dihydroretinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。